3-(azidomethyl)pyridazine
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Overview
Description
3-(Azidomethyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring. The azidomethyl group attached to the pyridazine ring introduces unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)pyridazine typically involves the introduction of an azidomethyl group to a pyridazine ring. One common method is the nucleophilic substitution reaction where a halomethylpyridazine is reacted with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, especially given the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)pyridazine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas are common reducing agents.
Substitution: Sodium azide is used for the initial synthesis, while other nucleophiles can be used for further substitutions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Aminomethylpyridazine: Formed from reduction of the azide group.
Various substituted pyridazines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(Azidomethyl)pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azidomethyl)pyridazine largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
3-(Azidomethyl)pyridazine can be compared with other azidomethyl-substituted heterocycles, such as:
3-(Azidomethyl)pyridine: Similar in structure but with a nitrogen atom at a different position in the ring, leading to different chemical properties and reactivity.
3-(Azidomethyl)pyrazine:
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the azidomethyl group, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
1279818-63-1 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
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